molecular formula C13H18N2O B295072 1-Methyl-4-(3-methylbenzoyl)piperazine

1-Methyl-4-(3-methylbenzoyl)piperazine

Cat. No. B295072
M. Wt: 218.29 g/mol
InChI Key: RUZRTUMZFUOHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-(3-methylbenzoyl)piperazine (MMBP) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MMBP is a piperazine derivative that has a unique chemical structure and exhibits promising biological activities.

Mechanism of Action

The exact mechanism of action of 1-Methyl-4-(3-methylbenzoyl)piperazine is not fully understood. However, it is believed that 1-Methyl-4-(3-methylbenzoyl)piperazine exerts its biological activities by modulating various signaling pathways in the body. 1-Methyl-4-(3-methylbenzoyl)piperazine has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 1-Methyl-4-(3-methylbenzoyl)piperazine has also been shown to activate the GABA-A receptor, which is responsible for the anxiolytic and sedative effects of 1-Methyl-4-(3-methylbenzoyl)piperazine.
Biochemical and Physiological Effects:
1-Methyl-4-(3-methylbenzoyl)piperazine has been shown to have various biochemical and physiological effects. 1-Methyl-4-(3-methylbenzoyl)piperazine has been reported to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. 1-Methyl-4-(3-methylbenzoyl)piperazine has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. 1-Methyl-4-(3-methylbenzoyl)piperazine has been shown to increase the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

1-Methyl-4-(3-methylbenzoyl)piperazine has several advantages as a chemical compound for lab experiments. 1-Methyl-4-(3-methylbenzoyl)piperazine is stable and can be easily synthesized in high yield. 1-Methyl-4-(3-methylbenzoyl)piperazine exhibits a wide range of biological activities, which makes it a versatile tool for scientific research. However, there are also limitations associated with the use of 1-Methyl-4-(3-methylbenzoyl)piperazine in lab experiments. 1-Methyl-4-(3-methylbenzoyl)piperazine is a relatively new compound, and its long-term effects are not fully understood. The optimal dosage and administration route of 1-Methyl-4-(3-methylbenzoyl)piperazine for various biological activities are also not well-established.

Future Directions

There are several future directions for the study of 1-Methyl-4-(3-methylbenzoyl)piperazine. One potential direction is to investigate the potential of 1-Methyl-4-(3-methylbenzoyl)piperazine as a drug candidate for the treatment of various diseases such as cancer, epilepsy, and anxiety disorders. Another direction is to study the mechanism of action of 1-Methyl-4-(3-methylbenzoyl)piperazine in more detail to understand how it modulates various signaling pathways in the body. Further studies are also needed to establish the optimal dosage and administration route of 1-Methyl-4-(3-methylbenzoyl)piperazine for various biological activities.
In conclusion, 1-Methyl-4-(3-methylbenzoyl)piperazine is a promising compound for scientific research due to its unique chemical structure and promising biological activities. 1-Methyl-4-(3-methylbenzoyl)piperazine has potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and neuroscience. Further studies are needed to fully understand the mechanism of action of 1-Methyl-4-(3-methylbenzoyl)piperazine and to establish its optimal dosage and administration route for various biological activities.

Synthesis Methods

The synthesis of 1-Methyl-4-(3-methylbenzoyl)piperazine involves the reaction of 1-methylpiperazine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield. The chemical structure of 1-Methyl-4-(3-methylbenzoyl)piperazine is confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

1-Methyl-4-(3-methylbenzoyl)piperazine has shown potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and neuroscience. 1-Methyl-4-(3-methylbenzoyl)piperazine exhibits a wide range of biological activities such as anti-inflammatory, antitumor, and anticonvulsant properties. It has also been reported to have anxiolytic and antidepressant effects. 1-Methyl-4-(3-methylbenzoyl)piperazine has been extensively studied for its potential as a drug candidate for the treatment of various diseases such as cancer, epilepsy, and anxiety disorders.

properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

(3-methylphenyl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C13H18N2O/c1-11-4-3-5-12(10-11)13(16)15-8-6-14(2)7-9-15/h3-5,10H,6-9H2,1-2H3

InChI Key

RUZRTUMZFUOHHT-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)N2CCN(CC2)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C

Origin of Product

United States

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